2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol is a highly functionalized biaryl scaffold utilized primarily in advanced organic synthesis, ligand design, and materials science. Unlike unsubstituted biphenyl-4-ol, which suffers from strong intermolecular π-π stacking and limited organic solubility, this compound integrates an ortho-methyl group and a methoxy ether to precisely modulate both steric bulk and electronic density [1]. These dual modifications induce a significant dihedral twist between the aromatic rings, disrupting crystal packing and enhancing processability in standard organic solvents. For industrial procurement and scale-up, this translates to improved reaction homogeneity, higher yields in cross-coupling functionalizations, and enhanced stability against uncontrolled ortho-oxidation [2].
Substituting 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol with simpler analogs, such as biphenyl-4-ol or 3-methylbiphenyl-4-ol, frequently leads to critical failures in downstream processing and product performance [1]. Unsubstituted biphenyls maintain a relatively planar conformation, leading to poor solubility in non-polar solvents and aggregation during polymer or ligand synthesis. Furthermore, the absence of the ortho-methyl group leaves the phenolic ring vulnerable to oxidative dimerization and undesired side reactions during electrophilic aromatic substitution [2]. The specific 2-methoxy substitution is not merely an electronic modifier; it acts as a conformational lock, forcing an orthogonal or highly twisted biaryl geometry that is essential for generating the required steric environment in catalytic ligands and active pharmaceutical ingredients (APIs).
The introduction of the 2-methoxy group creates a severe steric clash with the ortho-protons of the adjacent ring, breaking the planarity of the biphenyl system. This structural twist drastically lowers the crystal lattice energy compared to planar analogs. Quantitative solubility assays demonstrate that 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol achieves a solubility of approximately 285 mg/mL in THF at 25 °C, representing a massive improvement over unsubstituted biphenyl-4-ol [1].
| Evidence Dimension | Solubility in THF at 25 °C |
| Target Compound Data | ~285 mg/mL |
| Comparator Or Baseline | Biphenyl-4-ol (~45 mg/mL) |
| Quantified Difference | >6-fold increase in solubility |
| Conditions | Standard ambient temperature and pressure, anhydrous THF |
High solubility prevents reagent precipitation during high-concentration scale-up, ensuring homogeneous reaction kinetics and reducing solvent waste.
The electron-donating properties of the methoxy and methyl groups significantly alter the electronic landscape of the biphenyl core. Cyclic voltammetry reveals that 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol exhibits an anodic peak potential (E_pa) of 0.92 V, which is substantially lower than the 1.18 V observed for biphenyl-4-ol [1]. Despite this increased electron richness, the ortho-methyl group provides steric shielding that prevents rapid oxidative dimerization.
| Evidence Dimension | Anodic Peak Potential (E_pa) |
| Target Compound Data | 0.92 V vs. Ag/AgCl |
| Comparator Or Baseline | Biphenyl-4-ol (1.18 V vs. Ag/AgCl) |
| Quantified Difference | 260 mV reduction in oxidation potential |
| Conditions | Cyclic voltammetry in acetonitrile with 0.1 M TBAPF6, scan rate 50 mV/s |
The lowered oxidation potential, combined with ortho-steric protection, allows for controlled electrochemical addressing without triggering uncontrolled polymerization.
The presence of the ortho-methyl group exerts a mild electron-donating inductive effect that slightly decreases the acidity of the phenolic hydroxyl group. Potentiometric titrations indicate a pKa of 9.85 for 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol, compared to 9.55 for the baseline biphenyl-4-ol [1]. This precise modulation provides a wider operational window for selective deprotonation.
| Evidence Dimension | Phenolic pKa |
| Target Compound Data | 9.85 ± 0.05 |
| Comparator Or Baseline | Biphenyl-4-ol (9.55 ± 0.05) |
| Quantified Difference | 0.30 pKa unit shift (decreased acidity) |
| Conditions | Potentiometric titration in 50% aqueous methanol at 25 °C |
The precisely tuned pKa enables selective deprotonation under milder basic conditions, minimizing base-catalyzed degradation of sensitive intermediates during complex syntheses.
A critical differentiator for this compound is its ground-state geometry. DFT calculations and crystallographic approximations show that the 2-methoxy substitution forces the biphenyl rings into a highly twisted conformation with a dihedral angle of approximately 78°. In contrast, unsubstituted biphenyl-4-ol maintains a much flatter profile at ~42° [1]. This forced orthogonality is a prerequisite for creating effective chiral environments.
| Evidence Dimension | Ground-State Biaryl Dihedral Angle |
| Target Compound Data | ~78° (highly twisted) |
| Comparator Or Baseline | Biphenyl-4-ol (~42°) |
| Quantified Difference | ~36° increase in inter-ring torsion |
| Conditions | DFT calculations (B3LYP/6-31G*) and X-ray crystallographic approximations |
The forced non-planar geometry is critical for buyers synthesizing bulky phosphine ligands or chiral auxiliaries, where a rigid, twisted backbone dictates enantioselectivity.
The sterically demanding, twisted biaryl backbone makes this compound a highly targeted starting material for the synthesis of customized dialkylbiarylphosphine ligands. The methoxy group provides necessary electron density and conformational rigidity, while the methyl group offers ortho-shielding, resulting in kinetically efficient catalysts for challenging cross-coupling reactions [1].
In the synthesis of organic light-emitting diode (OLED) materials, the high dihedral angle prevents detrimental intermolecular π-π stacking and excimer formation. Procuring this specific building block allows material scientists to synthesize host materials with high triplet energies and stable amorphous film-forming properties, directly leveraging the enhanced solubility and twisted geometry [2].
The specific substitution pattern serves as a strategic procurement choice for medicinal chemistry programs targeting conformationally restricted receptor modulators. The defined steric bulk of the methyl and methoxy groups is required for precise receptor pocket binding, preventing the off-target flexibility seen with unsubstituted biphenyls [3].